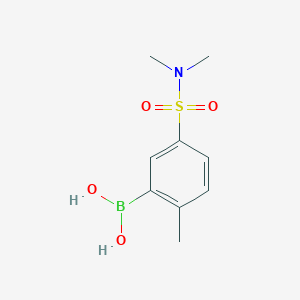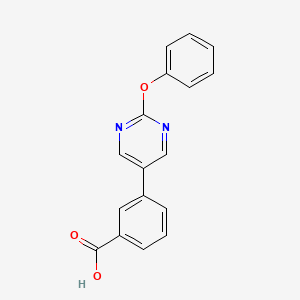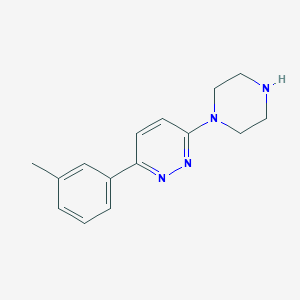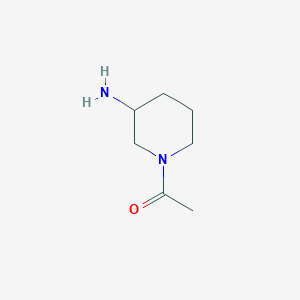
2-Methoxy-5-(pyrrolidin-1-yl)aniline
Übersicht
Beschreibung
2-Methoxy-5-(pyrrolidin-1-yl)aniline is an organic compound with the molecular formula C12H18N2O. It is characterized by the presence of a methoxy group (-OCH3) and a pyrrolidinyl group attached to an aniline ring.
Safety and Hazards
Zukünftige Richtungen
The pyrrolidine ring, a feature in “2-Methoxy-5-(pyrrolidin-1-yl)aniline”, is widely used in drug discovery . Future research may focus on exploring the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional coverage due to the non-planarity of the ring .
Wirkmechanismus
Target of Action
Compounds with a pyrrolidine ring, like 2-methoxy-5-(pyrrolidin-1-yl)aniline, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . They have been associated with various biological activities and target selectivity .
Mode of Action
It is known that the pyrrolidine ring and its derivatives can lead to a different biological profile of drug candidates due to their different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been associated with various biochemical pathways .
Result of Action
Compounds with a pyrrolidine ring have been associated with various biological activities .
Biochemische Analyse
Biochemical Properties
2-Methoxy-5-(pyrrolidin-1-yl)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the pyrrolidine ring in this compound is known to interact with enzymes that have binding sites for nitrogen-containing heterocycles . These interactions can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the binding interaction. Additionally, the methoxy group may participate in hydrogen bonding with proteins, further affecting the compound’s biochemical properties .
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may alter the activity of signaling proteins, leading to changes in downstream signaling pathways that regulate cell growth, differentiation, and apoptosis . Furthermore, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins, resulting in altered levels of specific mRNAs and proteins .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes or receptors, through its methoxy and pyrrolidine groups. These binding interactions can lead to enzyme inhibition or activation, depending on the target enzyme . Additionally, this compound may influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating their activity and the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function . At higher doses, this compound can cause toxic or adverse effects, including enzyme inhibition, cellular toxicity, and organ damage . Threshold effects have been observed, where the compound’s impact on biological systems changes significantly at specific dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities . These metabolic pathways can affect the compound’s overall impact on metabolic flux and metabolite levels, influencing cellular function and homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins, which facilitate its uptake and distribution within cells . Once inside the cell, this compound may localize to specific cellular compartments or organelles, where it can exert its effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression . Alternatively, this compound may be found in the cytoplasm or other organelles, where it can influence cellular metabolism and signaling pathways .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-(pyrrolidin-1-yl)aniline typically involves the reaction of 2-methoxyaniline with pyrrolidine under specific conditions. One common method involves the use of a base such as triethylamine in a solvent like dichloromethane. The reaction is carried out at room temperature, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxy-5-(pyrrolidin-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy and pyrrolidinyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized aniline derivatives .
Wissenschaftliche Forschungsanwendungen
2-Methoxy-5-(pyrrolidin-1-yl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as polymers and dyes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxy-5-methylaniline: Similar in structure but lacks the pyrrolidinyl group.
2-Methoxy-5-(pyrrolidin-1-yl)methyl]aniline: Similar but with a different substitution pattern on the aniline ring.
Uniqueness
2-Methoxy-5-(pyrrolidin-1-yl)aniline is unique due to the presence of both methoxy and pyrrolidinyl groups, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
2-methoxy-5-pyrrolidin-1-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-14-11-5-4-9(8-10(11)12)13-6-2-3-7-13/h4-5,8H,2-3,6-7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFZWGMNZOSHOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CCCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(Methylsulfonyl)phenyl]-3-methylpiperazine](/img/structure/B1387152.png)

![3-{[2-(4-Methylphenyl)pyrimidin-4-yl]oxy}benzoic acid](/img/structure/B1387157.png)



![4-{[(4'-Fluorobiphenyl-4-yl)sulfonyl]amino}benzoic acid](/img/structure/B1387162.png)

![1-[1-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazin-3-yl]piperidine-4-carboxylic acid](/img/structure/B1387166.png)
![2-{[1-(5-Chloro-2-methylphenyl)-6-oxo-1,2,3,6-tetrahydropyridazin-3-yl]oxy}butanoic acid](/img/structure/B1387167.png)
![4-[(4-Isopropyl-2,3-dioxopiperazin-1-yl)methyl]benzoic acid](/img/structure/B1387169.png)
![3-(4-Ethoxyphenyl)-2-(piperazin-1-ylmethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1387170.png)
![[4-(5-Chloro-1,3-benzoxazol-2-yl)morpholin-2-yl]-methylamine hydrochloride](/img/structure/B1387174.png)

